molecular formula C19H20ClN3S B2852682 1-(4-chlorophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea CAS No. 847389-81-5

1-(4-chlorophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea

Cat. No.: B2852682
CAS No.: 847389-81-5
M. Wt: 357.9
InChI Key: LPLFBYVNRMPXTL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiourea derivative that has been synthesized through various methods and has shown promising results in various biological assays.

Scientific Research Applications

Structural Characterization and Synthesis

1-(4-chlorophenyl)-3-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)thiourea and related compounds have been synthesized and structurally characterized to explore their potential applications in various fields of scientific research. The crystal structure of similar thiourea derivatives has been determined through single crystal X-ray diffraction, revealing details about intramolecular and intermolecular interactions, which are crucial for understanding their reactivity and potential applications in material science and drug design (Saeed & Parvez, 2005).

Potential Biological Activity

Studies on thiourea derivatives have been conducted to explore their expected biological activities, including their potential use as nonpeptidic agonists for certain receptors, indicating their possible applications in pharmacological research as therapeutic agents (Croston et al., 2002). This highlights the importance of thiourea derivatives in medicinal chemistry, especially in the development of new drugs with selective activity.

Chemical Reactivity and Mechanisms

The reactivity of thiourea derivatives with various chemical agents has been extensively studied to understand their chemical behavior and potential applications in synthetic chemistry. For example, the reaction mechanisms involving thiourea derivatives have been elucidated through experimental and computational studies, providing insights into their potential uses in the synthesis of complex molecules and materials (Ledenyova et al., 2018).

Enzyme Inhibition and Sensor Applications

Thiourea derivatives have shown promise as enzyme inhibitors and sensors for detecting toxic metals, demonstrating their potential in the development of therapeutic agents and diagnostic tools. Research into their enzyme inhibitory activities and sensing capabilities can lead to new applications in biochemistry and environmental monitoring (Rahman et al., 2021).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3S/c1-12-3-8-18-17(11-12)16(13(2)22-18)9-10-21-19(24)23-15-6-4-14(20)5-7-15/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLFBYVNRMPXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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